Dual-Nitrile Architecture: Direct Comparison of Hydrogen-Bond Acceptor Capacity vs. Mono-Nitrile Azetidines
The target compound contains two nitrile groups, providing three hydrogen-bond acceptor (HBA) sites compared to two HBA sites for the mono-nitrile comparator 3-methylazetidine-3-carbonitrile hydrochloride . This increased HBA count can enhance interactions with polar residues in target protein binding pockets, offering a quantifiable advantage in fragment-based library design .
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) count |
|---|---|
| Target Compound Data | 3 HBA |
| Comparator Or Baseline | 3-methylazetidine-3-carbonitrile hydrochloride: 2 HBA |
| Quantified Difference | +1 HBA (50% increase vs. comparator) |
| Conditions | Calculated from 2D molecular structure (Leyan product page vs. BOC Sciences product page) |
Why This Matters
A higher HBA count directly influences solubility and target engagement, making the dual-nitrile scaffold a more versatile starting point for medicinal chemistry optimization.
